

(R)-tert-butyl 1-(3-bromophenyl)ethylcarbamate chemical properties

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Compound of Interest

Compound Name: (R)-tert-butyl 1-(3-bromophenyl)ethylcarbamate

Cat. No.: B1374378

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An In-Depth Technical Guide to (R)-tert-butyl 1-(3-bromophenyl)ethylcarbamate

Introduction

(R)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is a chiral building block of significant interest to researchers and scientists in the field of drug development and medicinal chemistry. Its structure incorporates three key features that render it highly valuable for the synthesis of complex molecular architectures: a stereodefined center, a versatile Boc-protected amine, and a reactive aryl bromide handle. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and handling, designed for professionals engaged in pharmaceutical research and development. The strategic combination of a stable, yet easily removable, protecting group with a functional group amenable to modern cross-coupling chemistry makes this compound a cornerstone intermediate for creating libraries of novel, stereochemically pure therapeutic agents.

Part 1: Core Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. These identifiers and computed parameters are critical for predicting its behavior in both chemical reactions and biological systems.

Identity and Physical Data

Property	Value	Source
IUPAC Name	tert-butyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate	[1]
CAS Number	1187932-25-7	[1]
Molecular Formula	C ₁₃ H ₁₈ BrNO ₂	[1][2]
Molecular Weight	300.19 g/mol	[1][2]
Appearance	Solid	[1]
Purity	Typically ≥97%	[1][3]

Computed Physicochemical Properties for Drug Discovery

The following parameters, calculated through computational models, offer predictive insights into the molecule's pharmacokinetic profile, such as absorption and membrane permeability. These values are instrumental in the early stages of drug design.

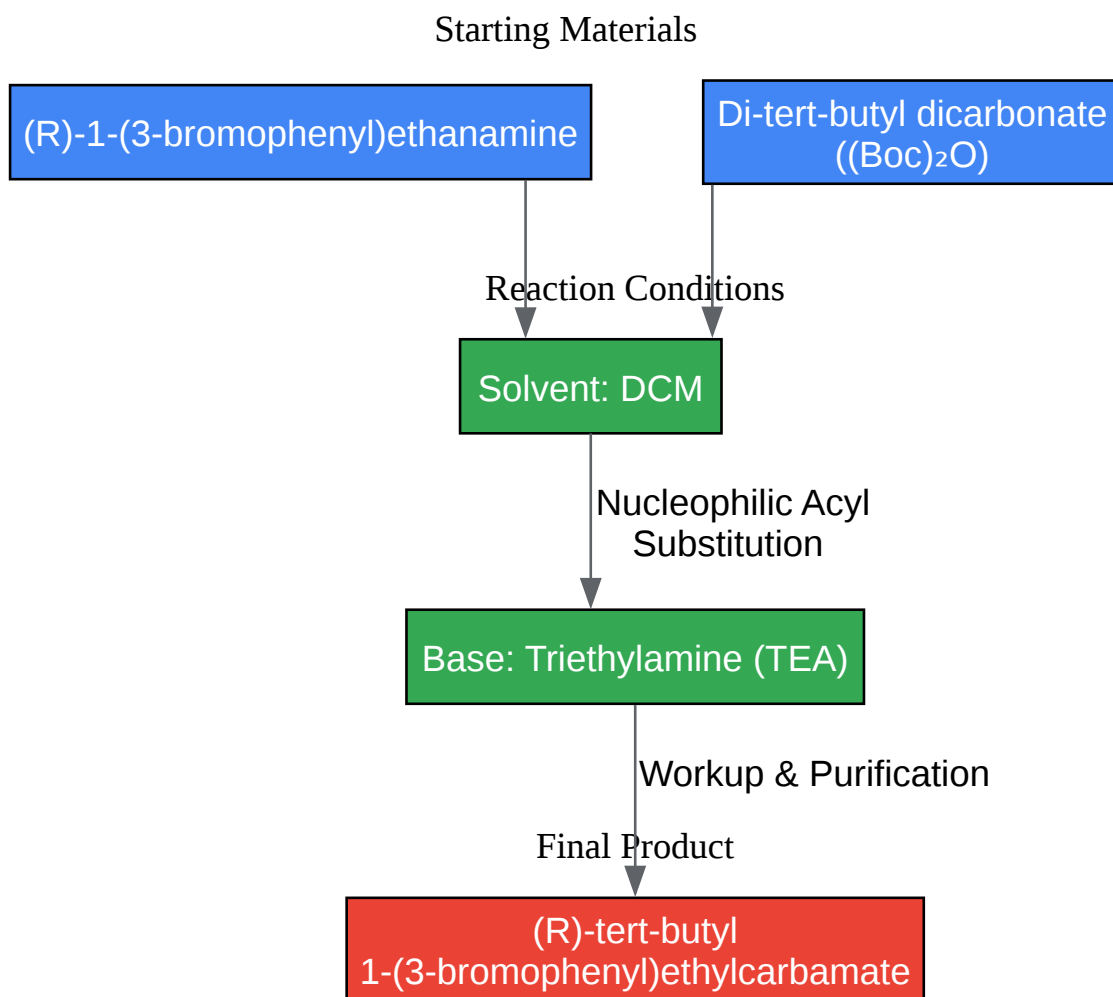
Computed Property	Value	Significance in Drug Development	Source
XLogP3	3.5	Measures lipophilicity, influencing solubility and membrane permeability.	[2]
Topological Polar Surface Area (TPSA)	38.3 Å ²	Predicts drug transport properties, particularly blood-brain barrier penetration.	[2]
Hydrogen Bond Donors	1	Influences binding interactions and solubility.	[2]
Hydrogen Bond Acceptors	2	Influences binding interactions and solubility.	[2]
Rotatable Bond Count	4	Relates to conformational flexibility and binding affinity.	[2]
Exact Mass	299.05209 Da	Crucial for high-resolution mass spectrometry analysis.	[2]

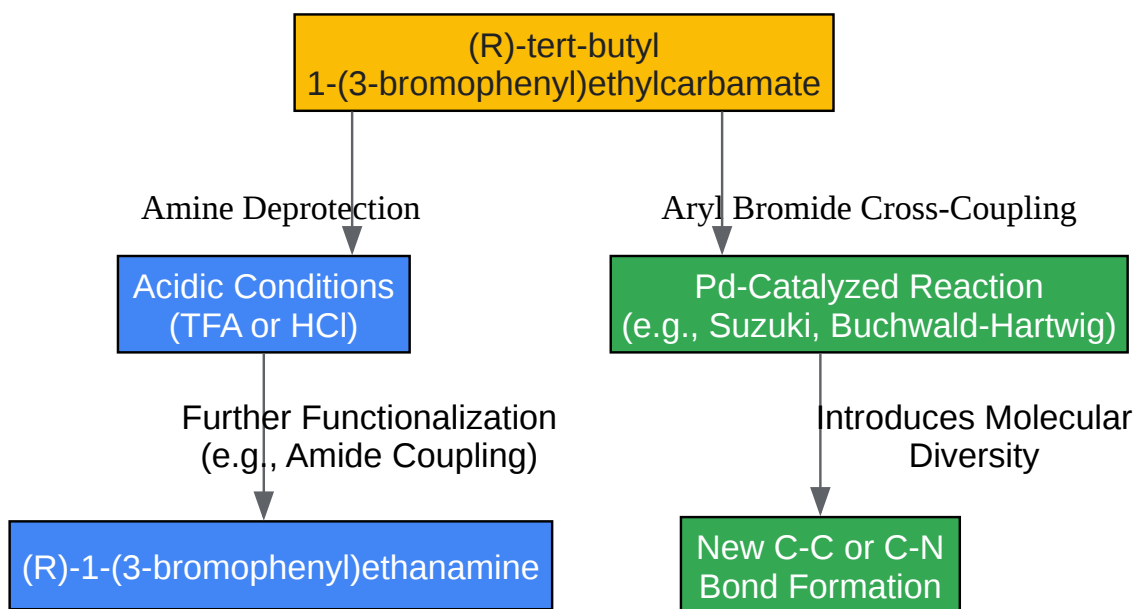
Part 2: Synthesis and Purification

The synthesis of **(R)-tert-butyl 1-(3-bromophenyl)ethylcarbamate** is a straightforward yet critical procedure involving the protection of a primary amine. The choice of the tert-butoxycarbonyl (Boc) group is strategic; it is robust enough to withstand a variety of reaction conditions, particularly those used in modifying the aryl bromide, yet it can be removed under mild acidic conditions without racemizing the adjacent stereocenter.

Synthetic Rationale and Workflow

The primary objective is to selectively protect the nucleophilic amine of the chiral precursor, (R)-1-(3-bromophenyl)ethanamine. This is achieved by reacting it with di-tert-butyl dicarbonate, commonly known as (Boc)₂O. The reaction requires a base to neutralize the acidic byproduct, ensuring a high yield. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve the starting materials.





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Sources

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